molecular formula C19H38ClNO2 B2815992 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217752-84-5

1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2815992
CAS No.: 1217752-84-5
M. Wt: 347.97
InChI Key: HFROLRHQELLGDR-UHFFFAOYSA-N
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Description

1-(Dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a bicyclic tertiary amine hydrochloride salt with the molecular formula C₁₆H₃₂ClNO₂ . The compound is characterized by a bicyclo[2.2.1]heptane core (norbornane derivative) substituted with three methyl groups and a dipropylamino-propanol ether side chain. Its hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical applications .

Key properties include:

  • Physical state: White to off-white crystalline powder.
  • Solubility: High aqueous solubility due to the hydrochloride counterion.
  • Pharmacological relevance: The bicyclo[2.2.1]heptane scaffold is associated with lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration or target hydrophobic binding pockets .

Properties

IUPAC Name

1-(dipropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO2.ClH/c1-6-10-20(11-7-2)13-16(21)14-22-17-12-15-8-9-19(17,5)18(15,3)4;/h15-17,21H,6-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFROLRHQELLGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the dipropylamino group: This step involves the nucleophilic substitution of a suitable leaving group with dipropylamine.

    Attachment of the propanol moiety: The final step includes the formation of the propanol group through a series of reactions such as reduction and etherification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new drugs with specific biological activities.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : N¹-(Prop-2-yn-1-yl)-N¹-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propane-1,3-diamine (27)

  • Structure : Features a bicyclo[3.1.1]heptane (pinane) core instead of bicyclo[2.2.1], with a propargylamine side chain.
  • Synthesis : Prepared via HCl-mediated deprotection of a precursor in dichloromethane (quantitative yield) .
  • Applications : Intermediate for further functionalization (e.g., compound 28 in ).

Compound B : 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea

  • Structure : Contains the same bicyclo[2.2.1]heptane system but linked to a thiourea group and chlorophenyl moiety.
  • Synthesis : Synthesized via reaction of 3-chlorophenylisothiocyanate with a bicycloheptane-derived amine (60% yield) .

Compound C : Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride (1:1)

  • Structure: Shares the bicyclo[2.2.1]heptane core but substitutes dipropylamino with butylamino.
  • Key difference : The shorter alkyl chain (butyl vs. dipropyl) may alter solubility and receptor affinity .

Functional Analogues with Propanolamine Substituents

Compound D : 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

  • Structure: Retains the propanol backbone but replaces the ether linkage with a direct phenyl-amino group.

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogues like Compound B (thiourea derivative) .
  • Bioactivity : While the target compound’s exact mechanism is unspecified, Compound B’s role as an epoxide hydrolase inhibitor suggests that bicycloheptane derivatives can modulate enzyme activity .
  • Steric Effects : The (1S,4R) configuration in the target compound may enhance stereoselective interactions compared to racemic or differently configured analogues.

Biological Activity

1-(Dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure derived from camphor, which is known for various biological activities. The specific stereochemistry at the bicyclo[2.2.1]heptane core contributes to its interaction with biological targets.

Anticonvulsant Properties

Recent studies have shown that derivatives of bicyclo[2.2.1]heptane exhibit significant anticonvulsant activity. For instance, a related compound demonstrated protection against seizures induced by pentylenetetrazole (PTZ), with a notable increase in protective efficacy over time (up to 100% mortality protection at 24 hours post-administration) compared to traditional antiepileptic drugs like valproic acid (VPA) . This suggests that the bicyclic structure may enhance the stability and efficacy of anticonvulsant effects.

Inhibition of Enzyme Activity

The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and hypertension . Compounds with similar bicyclic structures have shown promise as potent inhibitors of sEH, suggesting that this compound may also exhibit this inhibitory activity.

Antiviral Activity

Research indicates that bicyclic compounds can act as inhibitors of RNA virus replication. For example, synthesized ureas containing bicyclo[2.2.1]heptane moieties were reported to effectively inhibit the replication of coronaviruses . This highlights the potential for this compound to serve as a therapeutic agent against viral infections.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in metabolic pathways:

  • Neurotransmitter Modulation : The dipropylamino group may facilitate interactions with neurotransmitter receptors, enhancing its anticonvulsant properties.
  • Enzyme Inhibition : The structural characteristics allow for effective binding to sEH and possibly other enzymes involved in inflammatory pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundFindings
Hydrazone derivativeSignificant antiseizure action; 100% protection against mortality at 24h
Bicyclic ureaPotent inhibitor of RNA virus replication; effective against SARS-CoV
Camphor derivativesVarious pharmacological activities including anti-inflammatory effects

Q & A

Q. What role does the dipropylamino group play in modulating the compound’s selectivity for neurological targets?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with shorter alkyl chains (e.g., dimethylamino) and compare binding affinity (Ki) via competitive assays.
  • Molecular dynamics : Simulate alkyl chain interactions with hydrophobic receptor pockets (e.g., lipid-facing regions of 5-HT receptors) to explain selectivity trends () .

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